

8-Methyldecanoic acid CAS number and molecular formula

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Compound of Interest

Compound Name: 8-Methyldecanoic acid

Cat. No.: B1211911

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An In-depth Technical Guide to 8-Methyldecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **8-Methyldecanoic acid**, a branched-chain fatty acid. It details its chemical and physical properties, provides insights into its synthesis and analytical characterization, and explores its potential biological roles and metabolic pathways. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, offering a consolidated source of technical information to facilitate further investigation and application of this compound.

Chemical and Physical Properties

8-Methyldecanoic acid is a saturated fatty acid with a methyl group at the 8th carbon position. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	5601-60-5	[1]
Molecular Formula	C ₁₁ H ₂₂ O ₂	[2]
Molecular Weight	186.29 g/mol	[2]
IUPAC Name	8-Methyldecanoic acid	[3]
Synonyms	Anteisoundecanoic acid	
Appearance	Colorless to pale yellow clear liquid (estimated)	
Boiling Point	286.00 to 288.00 °C @ 760.00 mm Hg	
Solubility	Insoluble in water; Soluble in alcohol	
SMILES	<chem>CCC(C)CCCCCCC(=O)O</chem>	[2][3]
InChI	InChI=1S/C11H22O2/c1-3-10(2)8-6-4-5-7-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13)	[2][3]

Experimental Protocols

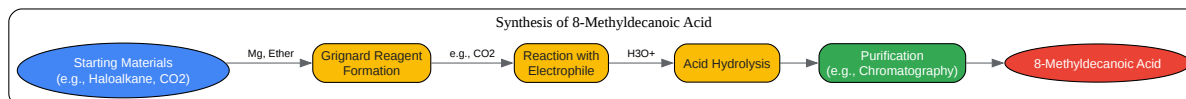
Synthesis of 8-Methyldecanoic Acid

A common approach to the synthesis of branched-chain fatty acids involves the use of Grignard reagents for carbon-carbon bond formation. While a detailed, peer-reviewed protocol specifically for **8-methyldecanoic acid** is not readily available in the searched literature, a general synthetic strategy can be outlined based on established organic chemistry principles. A plausible method involves the Grignard reaction between a haloalkane and a suitable electrophile, followed by hydrolysis.

A synthetic route for the chiral (R)-**8-methyldecanoic acid** has been described, which involves a multi-step reaction starting from (S)-(+)-1-bromo-2-methylbutane.[4] The key steps include

the formation of a Grignard reagent and its subsequent reaction, followed by hydrolysis to yield the final carboxylic acid.[4]

Illustrative Synthetic Workflow:



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Caption: Generalized workflow for the synthesis of **8-Methyldecanoic acid**.

Analytical Characterization

The identity and purity of **8-methyldecanoic acid** can be determined using a combination of chromatographic and spectroscopic techniques.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like fatty acids. For GC analysis, carboxylic acids are typically derivatized to their more volatile ester forms, such as methyl esters (FAMES - Fatty Acid Methyl Esters).

Experimental Protocol for GC-MS Analysis (General):

- **Derivatization to FAMES:** A common method involves acid-catalyzed esterification. The fatty acid sample is heated with a large excess of methanol in the presence of an acid catalyst (e.g., sulfuric acid or boron trifluoride).
- **Extraction:** The resulting FAME is then extracted into an organic solvent (e.g., hexane).
- **GC-MS Analysis:** The extracted sample is injected into the GC-MS system.

- GC Conditions: A typical setup would use a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to separate the components of the mixture.
- MS Conditions: Electron ionization (EI) is commonly used. The mass spectrometer is set to scan a relevant mass range to detect the molecular ion and characteristic fragment ions of the FAME.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- ^1H NMR: The proton NMR spectrum of **8-methyldecanoic acid** is expected to show distinct signals for the methyl protons (a triplet for the terminal methyl and a doublet for the branching methyl), the methylene protons (a complex multiplet), the methine proton at the branch point, and the acidic proton of the carboxylic acid group.
- ^{13}C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the methine carbon at the branch point, and the various methylene and methyl carbons. Predicted ^{13}C NMR spectral data is available in public databases.[\[3\]](#)

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **8-methyldecanoic acid** will be characterized by a broad absorption band in the region of $2500\text{--}3300\text{ cm}^{-1}$ due to the O-H stretching of the carboxylic acid, and a strong absorption band around 1710 cm^{-1} corresponding to the C=O stretching of the carbonyl group.

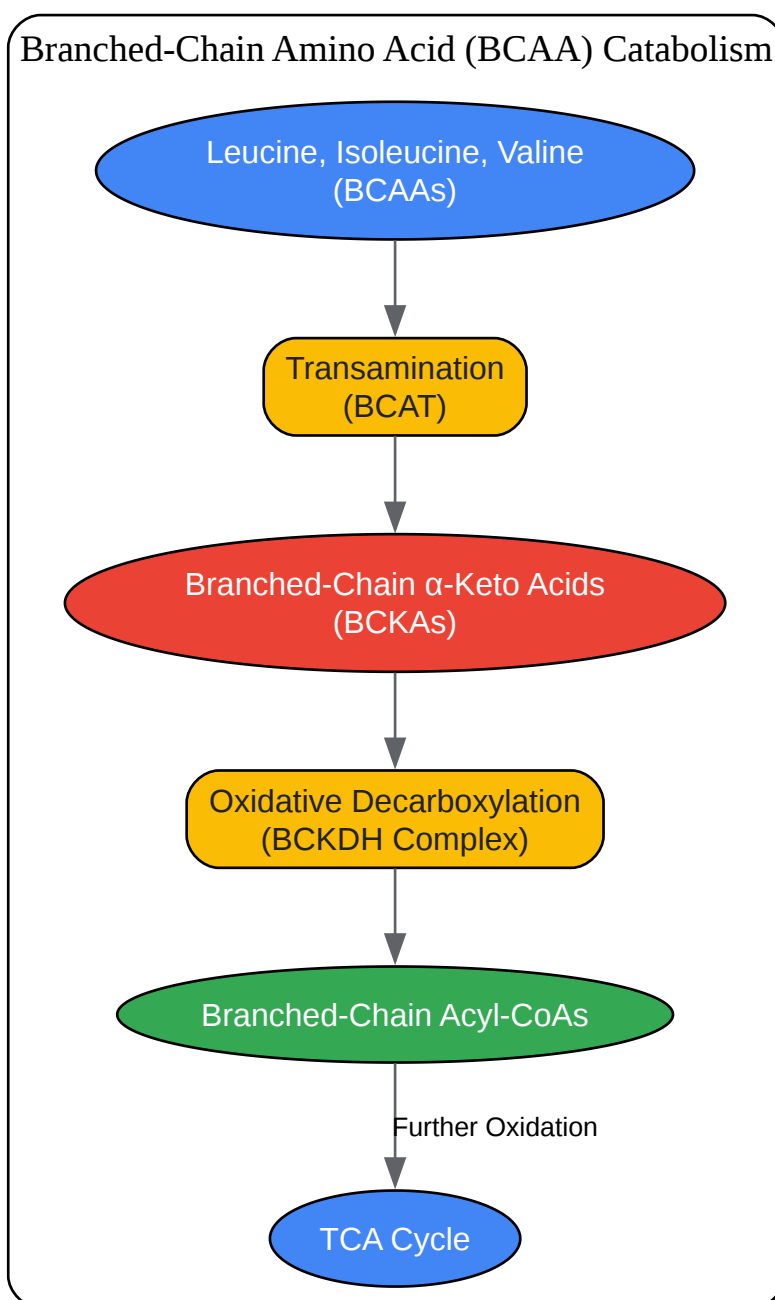
Biological Role and Metabolic Pathways

The biological functions of **8-methyldecanoic acid** are not as extensively studied as those of other fatty acids. However, its structural similarity to other biologically active branched-chain and medium-chain fatty acids suggests potential involvement in various metabolic processes.

Branched-Chain Fatty Acid Metabolism

Branched-chain fatty acids are metabolized through pathways that often involve enzymes also active in branched-chain amino acid (BCAA) catabolism. The breakdown of BCAAs (leucine, isoleucine, and valine) produces branched-chain acyl-CoA derivatives, which can enter the citric acid cycle for energy production.[5][6] It is plausible that **8-methyldecanoic acid**, after activation to its CoA ester, could be a substrate for enzymes in these pathways.

Logical Flow of Branched-Chain Amino Acid Catabolism:



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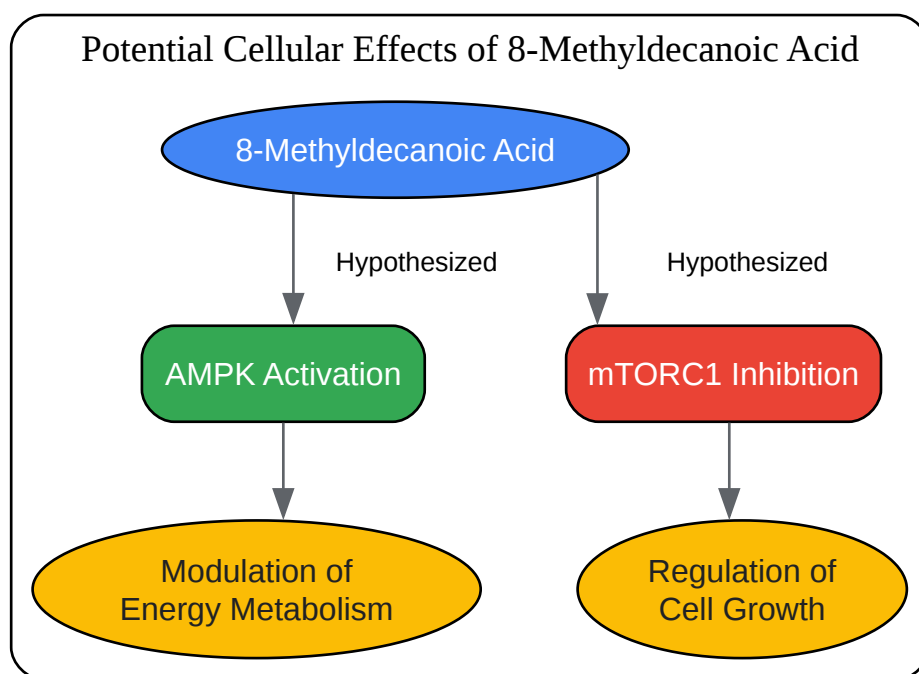
Caption: Overview of the initial steps in the catabolism of branched-chain amino acids.

Potential Effects on Cellular Signaling

Research on the closely related compound, 8-methylnonanoic acid, a degradation by-product of dihydrocapsaicin, has shown that it can modulate energy metabolism in adipocytes.[7] Specifically, 8-methylnonanoic acid was found to decrease lipid accumulation in association with the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7] AMPK activation generally shifts metabolism from anabolic processes (like fatty acid synthesis) to catabolic processes (like fatty acid oxidation). This suggests that **8-methyldecanoic acid** could potentially have similar effects on cellular signaling and energy metabolism.

Furthermore, decanoic acid, a straight-chain medium-chain fatty acid, has been shown to inhibit mTORC1 signaling, a central regulator of cell growth and proliferation.[8][9] This effect was observed to be independent of glucose and insulin signaling.[8][9] Given the structural similarities, it is conceivable that **8-methyldecanoic acid** might also interact with and modulate the mTOR pathway.

Hypothesized Signaling Pathway Involvement:



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Caption: Hypothesized signaling pathways potentially modulated by **8-Methyldecanoic acid**.

Conclusion

8-Methyldecanoic acid is a branched-chain fatty acid with defined chemical and physical properties. While detailed experimental protocols for its synthesis and analysis are not extensively published, established methods for fatty acids can be readily adapted. The biological role of **8-methyldecanoic acid** is an emerging area of research, with studies on related compounds suggesting its potential involvement in the regulation of key metabolic signaling pathways such as AMPK and mTORC1. This technical guide provides a foundational understanding of **8-methyldecanoic acid**, highlighting the need for further research to fully elucidate its biological functions and potential therapeutic applications.

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